molecular formula C19H17N7O B2603061 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2198103-91-0

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2603061
CAS RN: 2198103-91-0
M. Wt: 359.393
InChI Key: KCTJFTTWYQNXMA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an imidazo[1,2-b]pyridazin-6-yl moiety . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Chemical Reactions Analysis

The compound is likely to participate in reactions similar to those of other imidazo[1,2-b]pyridazine derivatives . These compounds have been shown to inhibit TAK1 at nanomolar concentrations .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Imidazo[1,2-a]pyridines and related structures have been synthesized and studied for their potential as anticancer agents. The synthesis processes for these compounds, including imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, have been developed to explore their antitumor activities, with some demonstrating significant activity in biological studies (Temple et al., 1987). Moreover, the imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including activities as anticancer, antimycobacterial, antileishmanial, and anticonvulsant agents, among others. This highlights the scaffold's potential in the development of new therapeutic agents (Deep et al., 2016).

Pharmacological Properties

Imidazo[1,2-a]pyridines have been the subject of extensive research due to their diverse pharmacological properties. Recent studies have elaborated on the understanding of these compounds as enzyme inhibitors, receptor ligands, and anti-infectious agents, showcasing their versatility and potential in drug development (Enguehard-Gueiffier & Gueiffier, 2007). This diverse pharmacological profile underscores the potential of compounds like 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one in scientific research applications, especially in the exploration of new therapeutic avenues.

Crystal Structure and Anticholinesterase Activity

The structural analysis and pharmacological evaluation of imidazo[1,2-a]pyridine-based compounds have provided insights into their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of conditions such as Alzheimer's disease. Crystallographic studies and anticholinesterase potential evaluations of these compounds have revealed their efficacy and selectivity, further highlighting the importance of structural modifications in enhancing biological activity (Kwong et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . The substitutions at positions 2, 3, 6, 7, and 8 of the compound dictate kinase selectivity and potency .

Biochemical Pathways

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one affects the TAK1 pathway . TAK1 is upregulated and overexpressed in multiple myeloma (MM), and various extracellular signals trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 by the compound can lead to the suppression of these signals, thereby affecting the downstream effects of the TAK1 pathway .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has potent anti-multiple myeloma activities.

properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19-6-3-16(15-2-1-7-20-10-15)22-26(19)13-14-11-24(12-14)18-5-4-17-21-8-9-25(17)23-18/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTJFTTWYQNXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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